molecular formula C8H5IN2S B13515676 5-Iodo-3-phenyl-1,2,4-thiadiazole

5-Iodo-3-phenyl-1,2,4-thiadiazole

Cat. No.: B13515676
M. Wt: 288.11 g/mol
InChI Key: BUFPVTBMWNOOQY-UHFFFAOYSA-N
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Description

5-Iodo-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an iodine atom at position 5 and a phenyl group at position 2. This structure combines aromaticity with the electron-withdrawing properties of iodine, making it a valuable intermediate in synthetic chemistry, particularly in cross-coupling reactions for drug discovery and material science .

Properties

Molecular Formula

C8H5IN2S

Molecular Weight

288.11 g/mol

IUPAC Name

5-iodo-3-phenyl-1,2,4-thiadiazole

InChI

InChI=1S/C8H5IN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H

InChI Key

BUFPVTBMWNOOQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)I

Origin of Product

United States

Preparation Methods

The synthesis of 5-Iodo-3-phenyl-1,2,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with iodine and an oxidizing agent. One common method includes the use of phosphorus oxychloride as a dehydrating agent, which facilitates the cyclization process to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Iodo-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Comparison with Similar Compounds

Key Observations:

  • Reactivity: Iodo-substituted thiadiazoles (e.g., 5-iodo-3-phenyl and 3,5-diiodo derivatives) exhibit superior reactivity in cross-coupling reactions compared to chloro or amino analogs due to iodine’s polarizable nature and ease of oxidative addition .
  • Stability: Amino and chloro substituents enhance thermal and chemical stability, making them suitable for polymer synthesis and corrosion inhibition .

Pharmacological Potential

  • Amino Derivatives: 2-Amino-1,3,4-thiadiazoles demonstrate antileishmanial activity (IC₅₀ values in micromolar range) and antimicrobial efficacy, attributed to hydrogen bonding and lipophilicity .
  • Halogenated Derivatives : Iodo and chloro substituents improve electrophilicity, enhancing interactions with biological targets but may increase toxicity risks .

Q & A

Q. What are the key synthetic methodologies for preparing 5-Iodo-3-phenyl-1,2,4-thiadiazole, and how can intermediates be optimized for yield?

The synthesis of 5-Iodo-3-phenyl-1,2,4-thiadiazole typically involves iodination of precursor thiadiazoles. For example, 3,5-diiodo-1,2,4-thiadiazole serves as a critical intermediate, synthesized via iodination of 1,2,4-thiadiazole derivatives under controlled conditions (e.g., using iodine monochloride in acetic acid) . Optimization requires monitoring reaction parameters such as temperature (60–80°C), stoichiometry of iodinating agents, and solvent polarity. Characterization of intermediates via 1^1H/13^13C NMR and X-ray crystallography ensures structural fidelity .

Q. How can the structure of 5-Iodo-3-phenyl-1,2,4-thiadiazole derivatives be confirmed experimentally?

A combination of spectroscopic and crystallographic techniques is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and electronic environments.
  • X-ray diffraction : Resolves bond lengths/angles and confirms regioselective iodination .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the primary reactivity patterns of 5-Iodo-3-phenyl-1,2,4-thiadiazole in cross-coupling reactions?

The iodine substituent enables Suzuki-Miyaura and Ullmann-type cross-coupling reactions. For example:

  • Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups .
  • Copper-mediated reactions with amines yield amino-substituted derivatives .
    Reactivity depends on catalyst choice (Pd vs. Cu), solvent (DMF vs. THF), and base (K2_2CO3_3 vs. Cs2_2CO3_3) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and regioselectivity of 5-Iodo-3-phenyl-1,2,4-thiadiazole derivatives?

Density Functional Theory (DFT) calculations assess:

  • Electrophilic/nucleophilic sites : Fukui indices identify reactive centers for substitution .
  • Regioselectivity : Transition state modeling explains preferential iodination at the 5-position over the 3-position due to steric and electronic factors .
  • Non-covalent interactions : AIM (Atoms in Molecules) analysis reveals halogen bonding between iodine and biological targets .

Q. What strategies resolve contradictions in biological activity data for thiadiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:

  • Structural variations : Minor substituent changes (e.g., -Cl vs. -NH2_2) alter binding to enzymes like cytochrome P450 .
  • Assay conditions : pH-dependent solubility impacts MIC (Minimum Inhibitory Concentration) values .
  • Synergistic effects : Co-administration with adjuvants (e.g., efflux pump inhibitors) enhances activity .

Q. How can regioselective functionalization of 5-Iodo-3-phenyl-1,2,4-thiadiazole be achieved for targeted applications?

Regioselectivity is controlled by:

  • Directing groups : Electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring direct electrophilic substitution .
  • Metal catalysts : Pd(0) catalysts favor coupling at the iodine site, while Cu(I) promotes triazole-thiadiazole fusion .
  • Solvent effects : Polar aprotic solvents stabilize transition states for 5-position reactivity .

Q. What experimental designs validate the stability of 5-Iodo-3-phenyl-1,2,4-thiadiazole under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC .
  • Photostability : Expose to UV-Vis light (300–800 nm) and track iodine loss using ICP-MS .
  • Thermal stability : TGA (Thermogravimetric Analysis) determines decomposition temperatures .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Cross-Coupling Reactions

Reaction TypeCatalystSolventYield (%)Reference
Suzuki-MiyauraPd(PPh3_3)4_4DMF78–85
Ullmann CouplingCuI/PhenDMSO65–72
Nucleophilic SubstitutionK2_2CO3_3Acetone88–93

Q. Table 2. Computational Parameters for DFT Studies

PropertyMethodBasis SetSoftwareReference
Fukui IndicesB3LYP6-311G(d,p)Gaussian 09
Transition StatesM06-2Xdef2-TZVPORCA
Halogen BondingAIMLANL2DZMultiwfn

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